molecular formula C22H31N5O3 B15115239 4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one

4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one

Cat. No.: B15115239
M. Wt: 413.5 g/mol
InChI Key: MBRGNDJAJAYHST-UHFFFAOYSA-N
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Description

4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group. Subsequent steps involve the formation of the piperidine and pyrrolidin-2-one rings, which are then linked through a series of coupling reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: It is explored for its therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one stands out due to its unique combination of heterocyclic structures and functional groups. Similar compounds include:

This compound’s unique structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable molecule in various fields of research.

Properties

Molecular Formula

C22H31N5O3

Molecular Weight

413.5 g/mol

IUPAC Name

4-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C22H31N5O3/c1-22(2,3)17-13-27-18(23-17)5-6-19(24-27)30-14-15-7-9-26(10-8-15)21(29)16-11-20(28)25(4)12-16/h5-6,13,15-16H,7-12,14H2,1-4H3

InChI Key

MBRGNDJAJAYHST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CC(=O)N(C4)C

Origin of Product

United States

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